

fundamental properties of the cyclophellitol epoxide ring

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclophellitol**

Cat. No.: **B163102**

[Get Quote](#)

An In-depth Technical Guide to the Fundamental Properties of the **Cyclophellitol** Epoxide Ring

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophellitol, a naturally occurring cyclitol, possesses a highly strained epoxide ring that serves as a potent, mechanism-based inactivator of retaining β -glucosidases.^{[1][2]} Its unique structure mimics the transition state of the natural glycosidic substrate, enabling it to be recognized by the enzyme's active site.^{[3][4]} Upon binding, the epoxide is subjected to a nucleophilic attack by a catalytic carboxylate residue, leading to the formation of a stable, covalent enzyme-inhibitor adduct and subsequent irreversible inhibition.^{[5][6]} This high specificity and covalent mode of action have established **cyclophellitol** and its synthetic derivatives as indispensable chemical tools. They are widely employed as activity-based probes (ABPs) for identifying and profiling glycosidases in complex biological systems, aiding in disease diagnosis and elucidating enzyme function.^{[7][8][9]} Furthermore, their ability to selectively target specific glycosidases, such as human glucocerebrosidase (GBA), makes them valuable scaffolds for developing therapeutic agents for conditions like Gaucher disease and as potential antiviral drugs.^{[10][11]}

Core Chemical and Mechanistic Properties

Chemical Structure and Conformational Mimicry

Cyclophellitol is a polyhydroxylated cyclohexane featuring an epoxide that bridges the C1 and C6 positions (IUPAC name: (1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol). The presence of the rigid, strained epoxide ring forces the six-membered ring into a 4H3 half-chair conformation.^{[3][4]} This conformation is critical as it mimics the shape of the oxocarbenium ion-like transition state that occurs during the hydrolysis of β -glucosides by retaining glycosidases.^{[3][5]} This conformational mimicry, rather than just the electrophilicity of the epoxide, is a substantial contributor to its inhibitory potency, allowing for high-affinity binding within the enzyme's active site.^{[5][12]}

Mechanism of Irreversible Inhibition

The inhibitory activity of **cyclophellitol** is rooted in its function as a mechanism-based inactivator. The process unfolds within the enzyme's active site through a two-step sequence:

- Binding and Acid Catalysis: **Cyclophellitol** binds to the active site of a retaining glycosidase. An acidic residue (the general acid/base catalyst, typically a glutamic or aspartic acid) protonates the epoxide oxygen, enhancing its electrophilicity and making it a better leaving group.^[10]
- Nucleophilic Attack and Covalent Adduct Formation: The enzyme's catalytic nucleophile, another carboxylate residue, performs a nucleophilic attack on one of the epoxide carbons (typically C1).^{[5][13]} This attack proceeds in a trans-diaxial fashion, leading to the opening of the strained epoxide ring and the formation of a stable covalent ester linkage between the enzyme and the **cyclophellitol** molecule.^{[6][14]}

The resulting enzyme-inhibitor adduct is hydrolytically stable because the enzyme's catalytic machinery, which is designed to hydrolyze a glycosidic bond via a second water-mediated step, cannot cleave this ester bond.^[15] This effectively sequesters the enzyme in an inactive state, leading to irreversible inhibition.^{[1][2]}

Caption: Mechanism of irreversible inhibition of retaining glycosidases by **cyclophellitol**.

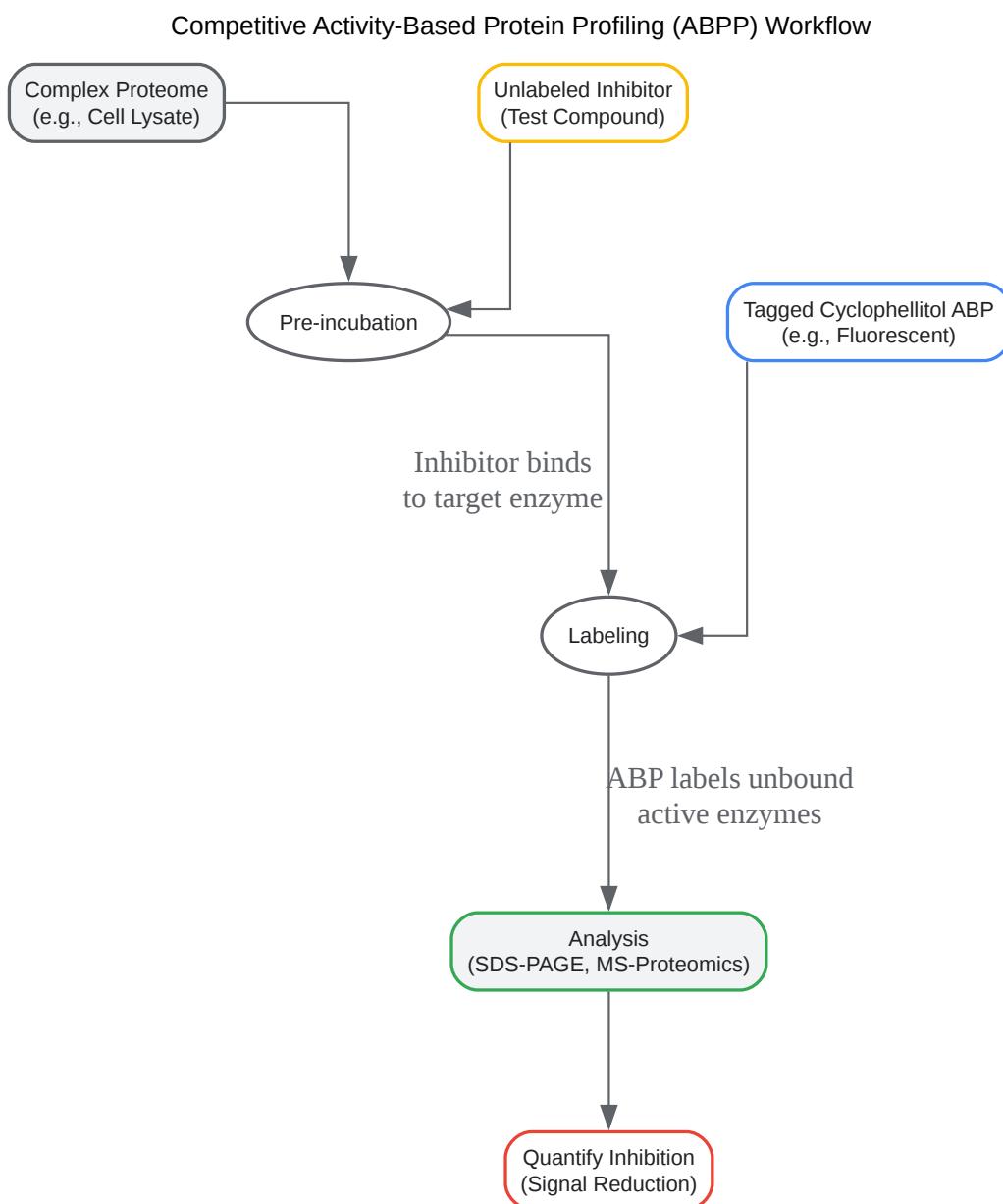
Quantitative Inhibition Data

The potency of **cyclophellitol** and its derivatives varies depending on the specific enzyme and the configuration of the inhibitor. The data below summarizes key kinetic parameters and IC_{50} values for selected human glycosidases.

Table 1: Kinetic Parameters of Irreversible Inhibition

Compound	Target Enzyme	K _i (μM)	k _{inact} (min ⁻¹)	Reference(s)
Cyclophellitol (β-gluco)	GBA	9.2	0.7	[5]
1,6-epi-Cyclophellitol (α -gluco)	GAA	1400	0.5	[5]
(1R,6S)-diastereoisomer (α -gluco)	Brewer's Yeast α -glucosidase	26.9	0.401	[12]
(1R,2S,6S)-diastereoisomer (α -manno)	Jack Bean α -mannosidase	120	2.85	[12]
Cellobiosyl-cyclophellitol aziridine	HiCel7B	1.9	0.35	[16]

| Cellotriosyl-**cyclophellitol** aziridine | HiCel7B | 3.9 | 0.50 | [16] |Table 2: IC₅₀ Values for **Cyclophellitol** Analogues


Compound	Target Enzyme	IC ₅₀ (μM)	Reference(s)
1,6-epi-cyclophellitol cyclosulfate (11)	ER α-Glu II	0.03	[11]
1,6-epi-cyclophellitol cyclosulfate (11)	GAA	0.03	[11]
1,6-epi-cyclophellitol (9)	ER α-Glu II	0.37	[11] [17]
1,6-epi-cyclophellitol (9)	GAA	58.0	[17]
1,6-epi-cyclophellitol aziridine (10)	ER α-Glu II	0.7675	[17]
1,6-epi-cyclophellitol aziridine (10)	GAA	64.3	[17]
α-cyclosulfate (5)	GAA	0.082	[5]
α-cyclosulfate (5)	GANAB	0.029	[5]
β-cyclosulfate (6)	GBA1	119	[5]

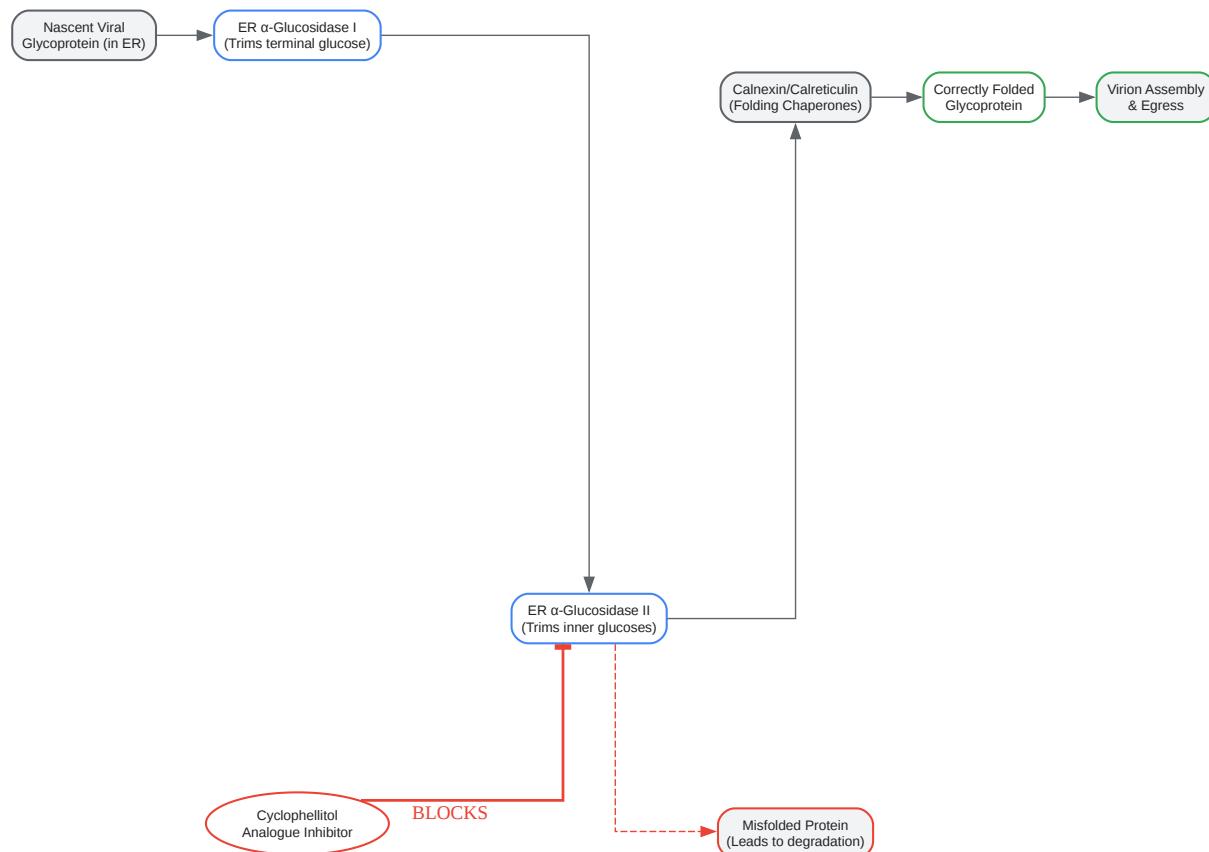
| β-cyclosulfate (6) | GBA2 | 58 | [\[5\]](#) |

Key Applications in Research and Development Activity-Based Protein Profiling (ABPP)

Cyclophellitol derivatives are premier tools for Activity-Based Protein Profiling (ABPP), a powerful technique for studying enzyme function directly in complex biological samples.[\[7\]](#) By attaching a reporter tag (e.g., a fluorophore or biotin) to the **cyclophellitol** scaffold, these activity-based probes (ABPs) can covalently label active glycosidases.[\[8\]](#)[\[15\]](#) This allows for visualization, identification, and quantification of active enzyme populations, which is often more informative than measuring protein abundance alone.

Competitive ABPP is a variation used to screen for and determine the potency of new inhibitors. In this workflow, a biological sample is pre-incubated with a library of unlabeled inhibitor candidates before adding the tagged ABP. A potent inhibitor will occupy the active site of the target enzyme, preventing the ABP from binding. The reduction in signal from the ABP is then used to quantify the inhibitor's efficacy.[\[5\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for competitive ABPP to assess inhibitor potency.

Therapeutic and Antiviral Potential

The high selectivity of **cyclophellitol** analogues makes them attractive candidates for drug development.

- Gaucher Disease: This lysosomal storage disorder results from a deficiency in the retaining β -glucosidase GBA. **Cyclophellitol**-based probes are used for diagnostic purposes to measure residual GBA activity.^[8] Furthermore, derivatives are being explored as pharmacological chaperones or inhibitors to modulate GBA activity.^[2]
- Antiviral Agents: Many enveloped viruses, including coronaviruses, rely on host endoplasmic reticulum (ER) α -glucosidases I and II for the proper folding and maturation of their envelope glycoproteins.^[11] α -configured **cyclophellitol** derivatives, such as 1,6-*epi*-**cyclophellitol** cyclosulfate, can potently and selectively inhibit ER α -glucosidase II. This disrupts the glycoprotein processing pathway, leading to misfolded proteins, reduced viral particle assembly, and a block in viral replication.^[11]

Inhibition of Viral Glycoprotein Maturation Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of ER α -glucosidase II by **cyclophellitol** analogues disrupts viral maturation.

Experimental Protocols

General Synthesis of Cyclophellitol Derivatives

The total synthesis of **cyclophellitol** and its analogues is a multi-step process, often starting from readily available carbohydrates like D-xylose. A representative, high-level workflow is described below.[5]

- Preparation of Key Intermediate: D-xylose is converted over approximately nine steps into a key cyclohexene intermediate (e.g., compound 7 in Artola et al., 2017).[5]
- Functionalization: The free hydroxyl groups on the cyclohexene are protected (e.g., via benzylation).
- Diol Formation: The double bond is oxidized using reagents like ruthenium trichloride/sodium periodate to afford a mixture of cis-diols. These diastereomers can be separated via column chromatography or recrystallization.
- Formation of the Electrophilic Ring:
 - For Epoxides: The diol is converted to an epoxide, often using an agent like m-chloroperoxybenzoic acid (mCPBA).[18]
 - For Cyclic Sulfates: The diol is reacted first with thionyl chloride (SOCl_2) and then oxidized (e.g., with $\text{RuCl}_3/\text{NaIO}_4$) to form the cyclic sulfate.[5]
- Deprotection: Finally, protecting groups (e.g., benzyl groups) are removed via hydrogenation (e.g., using H_2 over Pd/C) to yield the final **cyclophellitol** analogue.[5]

In Vitro Glycosidase Inhibition Assay

This protocol outlines a typical procedure for measuring the inhibitory potency of a **cyclophellitol** analogue against a target glycosidase using a fluorogenic substrate.[11][19]

- Reagent Preparation:
 - Prepare a stock solution of the target enzyme (e.g., recombinant human GAA) in an appropriate buffer.
 - Prepare a series of dilutions of the **cyclophellitol** inhibitor in the same buffer.

- Prepare a stock solution of a fluorogenic substrate (e.g., 4-methylumbelliferyl- α -D-glucopyranoside, 4-MU-Glc).
- Pre-incubation: In a microplate, mix the enzyme solution with the various concentrations of the inhibitor. Include a control with no inhibitor. Incubate this mixture for a set period (e.g., 30 minutes) at 37 °C to allow for covalent inactivation to occur.
- Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
- Measurement: Monitor the increase in fluorescence over time using a plate reader (e.g., $\lambda_{\text{ex}} = 360$ nm, $\lambda_{\text{em}} = 450$ nm for 4-MU). The rate of fluorescence increase is proportional to the residual enzyme activity.
- Data Analysis: Plot the residual enzyme activity against the inhibitor concentration. Fit the data using non-linear regression (e.g., in GraphPad Prism) to determine the IC_{50} value. For irreversible inhibitors, time-dependent inactivation assays can be performed to calculate k_{inact} and K_i .^[20]

Mass Spectrometry Analysis of Covalent Adducts

Mass spectrometry (MS) is used to confirm the covalent modification of the target enzyme and to identify the specific residue that has been labeled.^{[16][20]}

- Labeling: Incubate the purified target enzyme with a molar excess of the **cyclophellitol** inhibitor for a sufficient time to ensure complete labeling (e.g., 1 hour at 25 °C). Include an unlabeled enzyme control.
- Sample Preparation:
 - Remove excess, unbound inhibitor via buffer exchange or dialysis.
 - Denature the protein samples (labeled and unlabeled).
- Intact Protein Analysis: Analyze the samples using electrospray ionization mass spectrometry (ESI-MS). A mass shift in the spectrum of the labeled enzyme corresponding to the molecular weight of the inhibitor will confirm covalent adduct formation.^[20]

- Peptide Mapping (for residue identification):
 - Digest the labeled and unlabeled proteins into smaller peptides using a protease like trypsin.
 - Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Search the MS/MS data against the protein sequence. The modified peptide will show a mass shift equal to that of the inhibitor. Fragmentation data (MS/MS) will confirm the identity of the peptide and pinpoint the modified amino acid (the catalytic nucleophile).[\[16\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclophellitol - Wikipedia [en.wikipedia.org]
- 2. Biological activities of cyclophellitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Detecting and identifying glycoside hydrolases using cyclophellitol-derived activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β -Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α -Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic studies on cyclophellitol analogues--mechanism-based inactivators [pubmed.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Glycosylated cyclophellitol-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [fundamental properties of the cyclophellitol epoxide ring]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163102#fundamental-properties-of-the-cyclophellitol-epoxide-ring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com